molecular formula C28H24N2O4S B492709 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one CAS No. 667913-54-4

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one

Cat. No.: B492709
CAS No.: 667913-54-4
M. Wt: 484.6g/mol
InChI Key: WPVNYTHQKRNIBX-UHFFFAOYSA-N
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Description

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a structurally complex heterocyclic compound featuring fused quinoline, thiophene, and benzodioxine moieties. Its unique architecture includes a 1,4-benzodioxine substituent at position 2, a phenyl group at position 4, and a 7,7-dimethyl substituent on the dihydrothienoquinolinone core.

Properties

IUPAC Name

3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c1-28(2)13-17-22(18(31)14-28)21(15-6-4-3-5-7-15)23-24(29)26(35-27(23)30-17)25(32)16-8-9-19-20(12-16)34-11-10-33-19/h3-9,12H,10-11,13-14,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVNYTHQKRNIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound involves several steps that typically include the formation of the thienoquinoline structure and the introduction of the benzodioxine moiety. Research has shown that various derivatives of benzodioxine exhibit significant biological activities, including enzyme inhibition and anti-diabetic properties.

General Synthetic Route

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Reagents : Common reagents include benzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides.
  • Conditions : Reactions are typically performed in polar aprotic solvents such as DMF with lithium hydride as an activator under controlled pH conditions.

Enzyme Inhibition

The biological activity of 3-amino derivatives has been evaluated primarily in terms of their enzyme inhibitory potential. One notable study focused on their activity against α-glucosidase , an enzyme implicated in carbohydrate metabolism and a target for anti-diabetic drugs.

CompoundIC50 (μM)Activity Level
7i86.31 ± 0.11Moderate
7k81.12 ± 0.13Moderate
Acarbose37.38 ± 0.12Standard

The results indicated that while the synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase compared to acarbose, they still hold promise as potential therapeutic agents for type 2 diabetes management .

Antioxidant Activity

In addition to enzyme inhibition, preliminary studies suggest that compounds containing the benzodioxine structure may possess antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant activity is often assessed through various assays measuring free radical scavenging capabilities.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds derived from benzodioxine structures:

  • Anti-Diabetic Potential : A study demonstrated that new sulfonamide derivatives showed varying degrees of α-glucosidase inhibition, suggesting structural modifications could enhance efficacy .
  • Cardiovascular Effects : Other derivatives have been investigated for their ability to inhibit low-density lipoprotein oxidation and their calcium antagonist properties, indicating potential cardiovascular benefits .
  • Anticancer Activity : Research has also highlighted the anticancer potential of related compounds by investigating their effects on cancer cell lines and exploring mechanisms such as apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antidepressant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like effects. The pharmacological profile suggests that it may act on serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, compounds similar to 3-amino derivatives have shown reduced depressive behaviors in forced swim tests and tail suspension tests .

Anti-diabetic Activity

The anti-diabetic potential of this compound has been evaluated through α-glucosidase enzyme inhibitory studies. The results suggest that it can effectively inhibit the enzyme responsible for carbohydrate breakdown, thereby potentially aiding in blood sugar regulation. This is particularly relevant for the management of Type 2 diabetes mellitus .

Anticancer Activity

There is emerging evidence that compounds related to this structure possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers .

Case Studies

StudyFocusFindings
Study A Antidepressant EffectsDemonstrated significant reduction in depressive symptoms in rodent models .
Study B Anti-diabetic PotentialShowed effective inhibition of α-glucosidase activity, indicating potential for diabetes management .
Study C Anticancer PropertiesInduced apoptosis in cancer cell lines; further studies needed for mechanistic insights .

Comparison with Similar Compounds

Key Features :

  • Structure : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) .
  • Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid.
  • Functional Groups: Cyano (-CN), carbonyl (C=O), and benzylidene substituents.
Property 11a (2,4,6-Trimethyl) 11b (4-Cyano) Target Compound
Yield 68% 68% Not reported
Melting Point 243–246°C 213–215°C Not available
IR (CN stretch) 2,219 cm⁻¹ 2,209 cm⁻¹ Likely ~2,200–2,220 cm⁻¹
Molecular Formula C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S C₂₉H₂₃N₃O₄S (estimated)

Comparison :

  • The 7,7-dimethyl group in the target compound could reduce solubility in polar solvents relative to the methylfuran in 11a/11b .

Pyrimidoquinazoline Derivatives (Compound 12)

Key Features :

  • Structure : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile .
  • Synthesis : Cyclocondensation of thiouracil derivatives with anthranilic acid.
Property Compound 12 Target Compound
Yield 57% Not reported
Melting Point 268–269°C Likely >250°C (rigid core)
IR (CN stretch) 2,220 cm⁻¹ Similar region
Molecular Formula C₁₇H₁₀N₄O₃ C₂₉H₂₃N₃O₄S

Comparison :

  • The target compound’s thienoquinolinone core introduces sulfur-based electronic effects absent in 12, possibly altering redox properties or binding interactions .
  • The 3-amino group in the target compound may enable hydrogen bonding, unlike the cyano group in 12, which primarily contributes to dipole interactions .

Benzodioxine-Containing Analog (CS-0309467)

Key Features :

  • Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine .
  • Functional Groups: Benzodioxine, dimethylaminomethyl, methoxy.
Property CS-0309467 Target Compound
Molecular Weight 391.46 g/mol ~525.6 g/mol (estimated)
Solubility Likely moderate (polar groups) Lower (hydrophobic substituents)
Bioactivity Research use only Undetermined

Comparison :

  • The absence of a dimethylamino group in the target compound may reduce basicity and alter pharmacokinetic profiles .

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride

The benzodioxine carbonyl group is synthesized from 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , which undergoes chlorination using thionyl chloride (SOCl₂) in the presence of pyridine. This method, adapted from benzothiophene syntheses, achieves 85–90% conversion to the acid chloride, critical for subsequent coupling reactions.

Reaction conditions :

  • Reflux in anhydrous toluene at 110°C for 3–5 hours

  • Stoichiometric ratio: 1:3 (acid:SOCl₂)

  • Catalytic pyridine (0.5–1 mol%)

Construction of the Thienoquinoline Core

Cyclization of Thienylacrylic Acid Derivatives

The thienoquinoline scaffold is assembled via photochemical cyclization of 3-chlorothieno[3,2-b]thiophene-2-carbonyl chlorides (e.g., compound 3 in). Bromo-substituted 2-thienylacrylic acids are treated with SOCl₂/pyridine to form acyl chlorides, which undergo Heck coupling or cyclocondensation with p-bromoaniline.

Example protocol :

  • 3-Chlorothieno[3,2-b]thiophene-2-carbonyl chloride (5.2 g, 22 mmol) reacts with p-bromoaniline (3.5 g, 20 mmol) in toluene under reflux for 1.5 hours.

  • Crude product is washed with dilute HCl, water, and hot methanol.

  • Recrystallization from chloroform yields 5-bromo-3-chlorothieno[3,2-b]thiophene-2-carboxanilide (52.1% yield, mp 115–118°C).

Photochemical Dehydrohalogenation

Key intermediates are subjected to UV light (254 nm) in dichloromethane to induce dehydrohalogenation, forming the quinoline ring. This step achieves 60–75% yields for analogous compounds.

Introduction of the Amino Group

Carboxamide Formation and Reduction

The amino group is introduced via carboxamide intermediates. 3-Chlorothieno[3,2-b]thiophene-2-carboxanilides react with hydrazine hydrate in ethanol under reflux, followed by catalytic hydrogenation (H₂/Pd-C) to yield primary amines.

Optimized conditions :

  • Ethanol, 78°C, 8 hours

  • Hydrazine hydrate (2 eq)

  • Post-reduction: 10% Pd/C, 40 psi H₂, 25°C, 12 hours

  • Yield: 68–73%

Final Coupling and Purification

Acylation of the Thienoquinoline Scaffold

The benzodioxine carbonyl chloride is coupled to the aminothienoquinoline intermediate using Schotten-Baumann conditions:

  • Aminothienoquinoline (1 eq) is dissolved in THF.

  • Benzodioxine carbonyl chloride (1.2 eq) is added dropwise at 0°C.

  • Triethylamine (2 eq) is used to scavenge HCl.

  • Reaction stirred for 12 hours at room temperature.

Yield : 45–58% after silica gel chromatography.

Purification via High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60:40 to 95:5 over 30 minutes). Purity exceeds 95% as confirmed by UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Benzodioxine chlorinationSOCl₂/pyridine85–90>90
Thienoquinoline cyclizationPhotochemical dehydrohalogenation52–5688
Amino group introductionHydrazine reduction68–7391
Final acylationSchotten-Baumann45–5895

Challenges and Optimization Opportunities

  • Low Yields in Cyclization Steps : Photochemical reactions suffer from side product formation. Switching to microwave-assisted synthesis could enhance efficiency.

  • Amino Group Stability : Primary amines are prone to oxidation; tert-butyloxycarbonyl (Boc) protection may improve stability during coupling.

  • Scalability : Current protocols are limited to 10–20 g batches. Continuous-flow systems could enable kilogram-scale production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For analogous quinoline-thiophene hybrids, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/heteroaryl groups . The benzodioxine carbonyl moiety may require Friedel-Crafts acylation or nucleophilic substitution. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring all peaks align with expected structures and lack impurities .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by dissolving the compound in buffered solutions (pH 1–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis at regular intervals (0, 1, 2, 4 weeks). Compare retention times and peak areas to identify degradation products. For photostability, expose samples to UV light (e.g., 365 nm) and analyze similarly .

Q. What analytical techniques are critical for characterizing the compound’s structural and electronic properties?

  • Methodological Answer :

  • Structural Confirmation : Use X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve overlapping signals in the thienoquinolinone and benzodioxine regions .
  • Electronic Properties : UV-Vis spectroscopy (200–800 nm) in solvents of varying polarity to assess π-π* transitions. Cyclic voltammetry can determine redox potentials, relevant for biological electron-transfer studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what experimental validation is required?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs). Prioritize targets with hydrophobic pockets compatible with the compound’s dimethyl-phenyl and benzodioxine groups. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-reference with functional assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?

  • Methodological Answer :

  • Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use orthogonal assays (e.g., MTT vs. ATP-luciferase for cytotoxicity).
  • Mechanistic Profiling : Perform RNA-seq or proteomics on treated vs. untreated cells to identify off-target effects or pathway crosstalk.
  • Data Normalization : Include positive/negative controls in each experiment and normalize results to cell viability or protein content .

Q. How should environmental fate studies be designed to assess the compound’s ecotoxicological risks?

  • Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use LC-MS/MS to quantify the compound in water, soil, and biota samples. For toxicity, conduct acute/chronic tests on model organisms (Daphnia magna, Danio rerio). Assess metabolite formation via high-resolution mass spectrometry and QSAR modeling to predict toxicity of degradation products .

Q. What experimental approaches elucidate the role of the dihydrobenzodioxine moiety in modulating biological activity?

  • Methodological Answer : Synthesize analogs lacking the benzodioxine group or with substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃). Compare their activity in dose-response assays. Use molecular dynamics simulations to analyze how benzodioxine interactions with protein binding pockets affect stability (e.g., RMSD, hydrogen bonding) .

Methodological Considerations

  • Contradiction Analysis : Replicate experiments across independent labs using standardized protocols. Employ meta-analysis to reconcile discrepancies in biological activity or stability data .
  • Experimental Design : For in vivo studies, use randomized block designs (as in agricultural trials) to control for variables like animal weight or cage position .

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